- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,

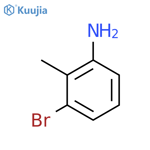

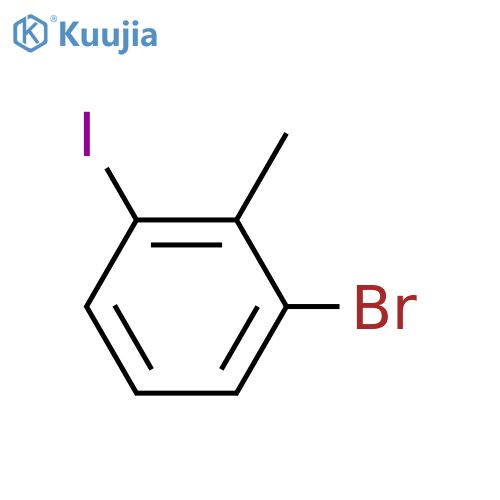

Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

97456-81-0 structure

Nome del prodotto:1-Bromo-3-iodo-2-methylbenzene

Numero CAS:97456-81-0

MF:C7H6BrI

MW:296.931013584137

MDL:MFCD07780672

CID:801117

PubChem ID:13417169

1-Bromo-3-iodo-2-methylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Bromo-3-iodo-2-methylbenzene

- Benzene,1-bromo-3-iodo-2-methyl-

- 2-BROMO-6-IODOTOLUENE

- Benzene, 1-bromo-3-iodo-2-methyl-

- DAHKMTOSYFBPOX-UHFFFAOYSA-N

- 1-bromo-3-iodo-2-methyl-benzene

- AS03373

- SY065795

- AB0053482

- Z5420

- ST24021257

- 1-Bromo-3-iodo-2-methylbenzene (ACI)

- MFCD07780672

- AS-20100

- DB-126854

- EN300-3536589

- DTXSID70540165

- SCHEMBL7610994

- CS-0030482

- AKOS015834925

- 97456-81-0

-

- MDL: MFCD07780672

- Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

- Chiave InChI: DAHKMTOSYFBPOX-UHFFFAOYSA-N

- Sorrisi: BrC1C(C)=C(I)C=CC=1

Proprietà calcolate

- Massa esatta: 295.87000

- Massa monoisotopica: 295.86976g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 94.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.6

- Superficie polare topologica: 0

- Conta Tautomer: niente

- Carica superficiale: 0

Proprietà sperimentali

- PSA: 0.00000

- LogP: 3.36210

1-Bromo-3-iodo-2-methylbenzene Informazioni sulla sicurezza

1-Bromo-3-iodo-2-methylbenzene Dati doganali

- CODICE SA:2903999090

- Dati doganali:

Codice doganale cinese:

2903999090Panoramica:

2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

1-Bromo-3-iodo-2-methylbenzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A102842-1g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 97% | 1g |

$8.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 1g |

¥46.00 | 2024-04-23 | |

| Key Organics Ltd | AS-20100-10G |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£443.00 | 2023-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 500g |

¥9366.00 | 2024-04-23 | |

| Enamine | EN300-3536589-0.1g |

1-bromo-3-iodo-2-methylbenzene |

97456-81-0 | 95.0% | 0.1g |

$23.0 | 2025-03-18 | |

| Enamine | EN300-3536589-0.25g |

1-bromo-3-iodo-2-methylbenzene |

97456-81-0 | 95.0% | 0.25g |

$33.0 | 2025-03-18 | |

| Key Organics Ltd | AS-20100-0mg |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£835.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 25g |

¥787.00 | 2024-04-23 | |

| Key Organics Ltd | AS-20100-1MG |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£37.00 | 2023-04-19 | |

| Alichem | A013032895-500mg |

2-Bromo-6-iodotoluene |

97456-81-0 | 97% | 500mg |

$782.40 | 2023-08-31 |

1-Bromo-3-iodo-2-methylbenzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt

1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt

1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Water ; 95 °C; 0 °C; rt

Riferimento

- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

Riferimento

- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Novel, Self-Assembling Dimeric Inhibitors of Human β Tryptase, Journal of Medicinal Chemistry, 2020, 63(6), 3004-3027

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

Riferimento

- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,

1-Bromo-3-iodo-2-methylbenzene Raw materials

1-Bromo-3-iodo-2-methylbenzene Preparation Products

1-Bromo-3-iodo-2-methylbenzene Letteratura correlata

-

1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622

97456-81-0 (1-Bromo-3-iodo-2-methylbenzene) Prodotti correlati

- 791809-62-6(2-(3-Bromophenyl)malondialdehyde)

- 1508-46-9(Scopine Methobromide)

- 878575-68-9(N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide)

- 2227716-90-5((2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol)

- 2228563-84-4(2-(4,6-dichloropyrimidin-5-yl)-2-fluoroethan-1-amine)

- 2229113-79-3(3,6-dichloro-4-(pyrrolidin-2-yl)pyridazine)

- 1314907-37-3(methyl 4-(2-aminoethyl)-1-methyl-1H-pyrazole-3-carboxylate)

- 2229628-34-4(2-(2,2-difluoro-1-hydroxyethyl)-4-methoxyphenol)

- 941889-85-6(N-2-(2-hydroxyethoxy)ethyl-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

- 910095-66-8(3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene

Purezza:99%

Quantità:100g

Prezzo ($):420.0